(2E)-N-(3-methylphenyl)-2-(2-methyl-1-phenylpropylidene)hydrazinecarbothioamide
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Overview
Description
N~1~-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes both hydrazinecarbothioamide and phenylpropenylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 3-methylphenylhydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperature and solvent conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N~1~-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine
- 4,4′,4′′-tris (N-3-methylphenyl-N-phenyl-amino)triphenylamine
- Tetra [p-(4-cyanophenylmethylene imino)]phenyl porphyrin
Uniqueness
N~1~-(3-METHYLPHENYL)-2-[(E)-2-METHYL-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H21N3S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-(2-methyl-1-phenylpropylidene)amino]thiourea |
InChI |
InChI=1S/C18H21N3S/c1-13(2)17(15-9-5-4-6-10-15)20-21-18(22)19-16-11-7-8-14(3)12-16/h4-13H,1-3H3,(H2,19,21,22)/b20-17+ |
InChI Key |
GRARRFKKPVGCEF-LVZFUZTISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C(/C2=CC=CC=C2)\C(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=C(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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